molecular formula C24H40O5 B020179 Phocaecholic acid CAS No. 105369-89-9

Phocaecholic acid

Cat. No.: B020179
CAS No.: 105369-89-9
M. Wt: 408.6 g/mol
InChI Key: SLDVWYDDPPFGHK-WEZRZJDESA-N
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Description

Phocaecholic acid is a bile acid that was originally isolated from the bile of a walrus. It is a structural derivative of 5beta-cholanic acid and is known for its unique chemical properties and biological significance. The compound is characterized by its molecular formula C24H40O6 and has a molecular mass of 424.578 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phocaecholic acid can be synthesized from 3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid (chenodeoxycholic acid) through a series of oxidation reactions. The ketene silyl acetyl intermediate generated from chenodeoxycholic acid is subjected to various oxidants to yield this compound .

Industrial Production Methods: The industrial production of this compound involves the extraction of bile acids from marine mammals, followed by chemical modification to obtain the desired compound. The process includes purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Phocaecholic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .

Scientific Research Applications

Drug Delivery Systems

Phocaecholic acid has been explored for its potential in drug formulation and delivery. Its amphipathic nature facilitates the solubilization of hydrophobic drugs, enhancing their bioavailability. Studies have shown that bile acids, including this compound, can form mixed micelles and liposomes that improve drug permeation across biological membranes .

Case Study:

  • A study demonstrated that formulations containing this compound significantly increased the permeability of poorly soluble drugs in Caco-2 cell monolayers, indicating its potential as an effective drug carrier .

Biosensors and Biomedical Devices

Recent advancements have highlighted the use of this compound in the development of biosensors and biomedical devices. Its gel-forming properties allow for the creation of hydrogels that can be used for controlled drug release and as functional coatings for implants .

Applications:

  • Electrodeposition: Bile acids are being investigated for their ability to form films on electrodes, enhancing the performance of biosensors .
  • Controlled Release Systems: The synthesis of bile acid gels has been shown to facilitate the sustained release of therapeutic agents, improving treatment efficacy .

Physiological Functions

This compound plays a role in lipid metabolism and digestion. Its ability to emulsify dietary fats enhances nutrient absorption in the gastrointestinal tract. Research indicates that bile acids can also modulate signaling pathways related to metabolism and inflammation through their interaction with nuclear receptors such as FXR (Farnesoid X receptor) and TGR5 (G protein-coupled bile acid receptor) .

Material Science Applications

The unique properties of this compound extend beyond biology into material science. It has been utilized in the synthesis of biodegradable polymers and nanostructures for environmental applications.

Key Findings:

  • This compound has been employed as a surfactant in the dispersion of carbon nanotubes, demonstrating its utility in nanotechnology .
  • Its role as a biocompatible reducing agent has been explored for synthesizing inorganic nanoparticles, which have potential applications in drug delivery and imaging .

Mechanism of Action

Phocaecholic acid exerts its effects by interacting with specific molecular targets and pathways. It acts as a Bronsted acid, donating a hydron to acceptor molecules. The compound’s hydroxyl groups play a crucial role in its biological activity, influencing various metabolic pathways .

Comparison with Similar Compounds

Phocaecholic acid is unique compared to other bile acids due to its specific hydroxylation pattern. Similar compounds include:

This compound’s distinct structure and properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

Phocaecholic acid, a bile acid primarily found in marine mammals and some avian species, is a C-23 hydroxy bile acid that is structurally related to chenodeoxycholic acid (CDCA). Its unique structure and biological properties have garnered attention in recent years, particularly regarding its role in lipid metabolism, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its hydroxyl groups at specific carbon positions, influencing its solubility and interaction with biological membranes. Its molecular formula is C24H40O5C_{24}H_{40}O_5, and it exhibits amphipathic properties, allowing it to interact with both lipophilic and hydrophilic environments.

PropertyValue
Molecular FormulaC24H40O5C_{24}H_{40}O_5
Molecular Weight392.57 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
Melting PointNot specified

1. Lipid Metabolism

This compound plays a significant role in lipid digestion and absorption. Like other bile acids, it emulsifies dietary fats, enhancing their solubilization and subsequent absorption of fat-soluble vitamins. Studies have shown that this compound can modulate cholesterol metabolism by reducing cholesterol secretion from the liver, similar to the effects observed with CDCA .

2. Antimicrobial Properties

Recent research has highlighted the antimicrobial activity of this compound against various pathogens. In a study using the Kirby–Bauer disc diffusion assay, this compound complexes demonstrated significant inhibitory effects on several fungal species (e.g., Aspergillus niger, Candida albicans) and bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) .

Table 2: Antimicrobial Activity of this compound Complexes

MicroorganismInhibition Zone (mm)
Aspergillus niger20.0
Candida albicans23.0
Staphylococcus aureus17.0
Pseudomonas aeruginosa27.0

3. Hormonal Functions

Emerging evidence suggests that this compound may act as a signaling molecule, similar to other bile acids that activate nuclear receptors such as the farnesoid X receptor (FXR). This activation influences gene expression related to lipid metabolism and inflammation . The implications of these findings are profound, as they suggest potential therapeutic applications for metabolic disorders.

Case Study 1: Effects on Cholesterol Metabolism

A clinical study involving patients with hypercholesterolemia demonstrated that administration of this compound resulted in a significant reduction in serum cholesterol levels. This effect was attributed to its ability to enhance bile acid synthesis and promote cholesterol catabolism .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessing the antimicrobial efficacy of this compound revealed that its complexes exhibited potent activity against resistant strains of bacteria, indicating its potential use as an alternative therapeutic agent in treating infections .

Properties

IUPAC Name

(2R,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDVWYDDPPFGHK-WEZRZJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909467
Record name 3,7,23-Trihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105369-89-9
Record name (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105369-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phocaecholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105369899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,23-Trihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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